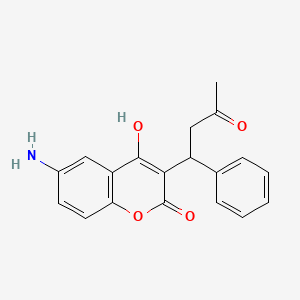![molecular formula C14H23ClN2 B15358013 2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
2-Chloro-5-[2-(dipropylamino)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group at the second position and a dipropylaminoethyl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(dipropylamino)ethyl]aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 2-chloro-5-nitroaniline. This is achieved by treating aniline with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Group: The nitro group in 2-chloro-5-nitroaniline is then reduced to an amino group, forming 2-chloro-5-aminoaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Alkylation: Finally, 2-chloro-5-aminoaniline is alkylated with 2-(dipropylamino)ethyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Chloro-5-[2-(dipropylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
2-Chloro-5-[2-(dipropylamino)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Chloro-5-[2-(dipropylamino)ethyl]aniline exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloroaniline: Lacks the dipropylaminoethyl group, making it less complex and potentially less active in certain applications.
5-Amino-2-chloroaniline: Similar structure but without the dipropylaminoethyl group, affecting its reactivity and applications.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is unique due to the presence of both the chloro and dipropylaminoethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H23ClN2 |
|---|---|
分子量 |
254.80 g/mol |
IUPAC 名称 |
2-chloro-5-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H23ClN2/c1-3-8-17(9-4-2)10-7-12-5-6-13(15)14(16)11-12/h5-6,11H,3-4,7-10,16H2,1-2H3 |
InChI 键 |
AYJNGWDYMGIMHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


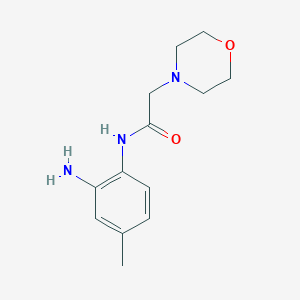

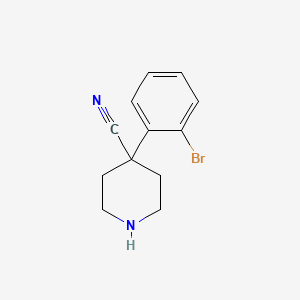
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
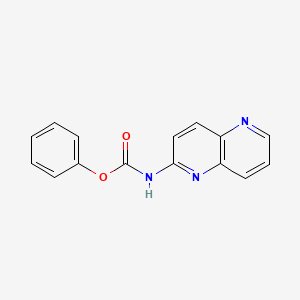
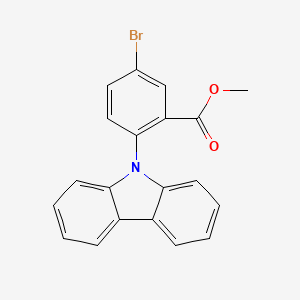
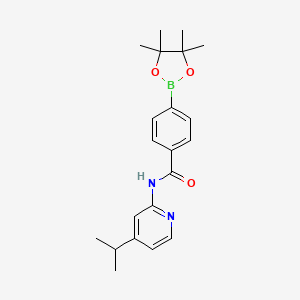
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
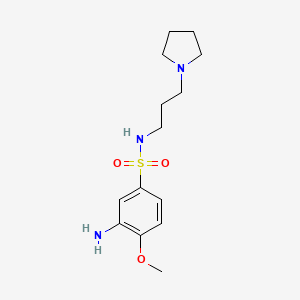
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
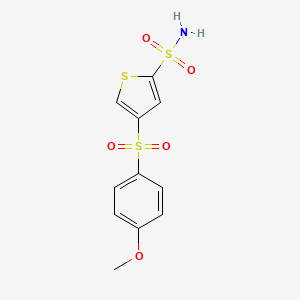

![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)
